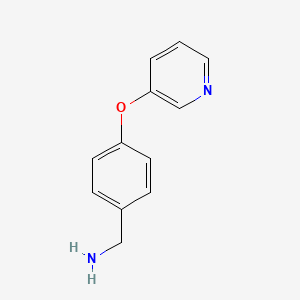

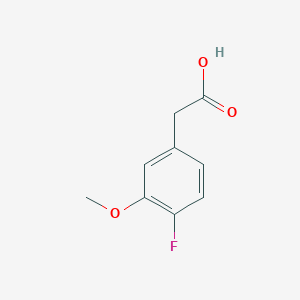

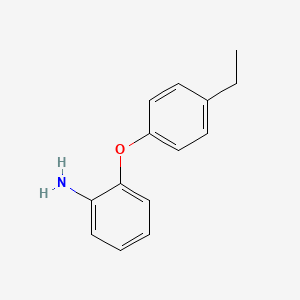

(4-(Pyridin-3-yloxy)phenyl)methanamine

説明

The compound “(4-(Pyridin-3-yloxy)phenyl)methanamine” is a chemical entity that can be associated with aromatic diamines, which are crucial intermediates in the synthesis of various polymers and small molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar aromatic structures and their chemical behavior, which can be extrapolated to understand the potential characteristics of “(4-(Pyridin-3-yloxy)phenyl)methanamine”.

Synthesis Analysis

The synthesis of aromatic diamines often involves multi-step reactions, including modifications of the Chichibabin reaction, as seen in the synthesis of a pyridine-containing aromatic diamine monomer in paper . This process includes the formation of a dinitro compound followed by a reduction step. Similarly, the synthesis of “(4-(Pyridin-3-yloxy)phenyl)methanamine” could involve nitration and subsequent reduction steps.

Molecular Structure Analysis

The molecular structure of aromatic diamines, such as the one mentioned in paper , is characterized by the presence of an aromatic ring substituted with amino groups. The presence of a pyridine ring in “(4-(Pyridin-3-yloxy)phenyl)methanamine” suggests potential for electron-donating and withdrawing effects, which could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Aromatic diamines can participate in various chemical reactions, including cycloaddition as seen in paper , where a diamino scaffold is used to stabilize parallel turn conformations. The presence of an amino group in “(4-(Pyridin-3-yloxy)phenyl)methanamine” implies that it could also engage in similar reactions, potentially acting as a precursor for heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic diamines can be quite diverse. For instance, the polyimides derived from the diamine in paper show high thermal stability and solubility in polar solvents. “(4-(Pyridin-3-yloxy)phenyl)methanamine” may also exhibit unique solubility and thermal properties due to the presence of the pyridine and phenoxy groups, which could affect intermolecular interactions and stability.

科学的研究の応用

Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine demonstrated remarkable photocytotoxicity under red light, making them potential candidates for targeted cancer therapies. These complexes are capable of being ingested by HeLa and HaCaT cells and interacting with DNA, highlighting their utility in cellular imaging and photodynamic therapy (Basu et al., 2014).

Catalytic Applications : Derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine have been used to synthesize NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, related to (4-(Pyridin-3-yloxy)phenyl)methanamine, have been synthesized and shown to exhibit seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Anticancer Activity : Complexes of pyridoxal (vitamin B6) Schiff bases and modified dipicolylamines, which include derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine, have shown significant uptake in cancer cells and remarkable photocytotoxicity. This suggests a role in tumor targeting and cancer therapy (Basu et al., 2015).

Met Kinase Inhibitors : Substituted derivatives of (4-(Pyridin-3-yloxy)phenyl)methanamine have been identified as potent and selective Met kinase inhibitors, suggesting their utility in treating certain types of cancer (Schroeder et al., 2009).

Antiosteoclast Activity : Certain boronates derived from (4-(Pyridin-3-yloxy)phenyl)methanamine have demonstrated moderate to high antiosteoclast and osteoblast activity, which could have implications for bone health and disease treatment (Reddy et al., 2012).

Anticancer Activity of Palladium and Platinum Complexes : New palladium and platinum complexes based on pyrrole Schiff bases of (4-(Pyridin-3-yloxy)phenyl)methanamine have shown promising anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Cycloisomerization Catalysis : A ruthenium complex involving a derivative of (4-(Pyridin-3-yloxy)phenyl)methanamine has been synthesized and found to be catalytically active for the endo cycloisomerization of alkynols, highlighting its potential in organic synthesis (Liu et al., 2010).

Safety and Hazards

The safety information for “(4-(Pyridin-3-yloxy)phenyl)methanamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(4-pyridin-3-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHBGLRFYJJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649248 | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyridin-3-yloxy)phenyl)methanamine | |

CAS RN |

685533-76-0 | |

| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)